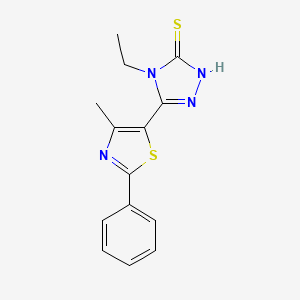

4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide

Beschreibung

The compound 4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 4-methyl-2-phenylthiazole moiety at position 5. The hydrosulfide (-SH) group at position 3 enhances its reactivity, enabling nucleophilic substitution or redox interactions.

Eigenschaften

IUPAC Name |

4-ethyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4S2/c1-3-18-12(16-17-14(18)19)11-9(2)15-13(20-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTIQGMPSNYHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(N=C(S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133872 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219860-19-2 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219860-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the triazole ring. Key reagents used in these reactions include ethylamine, phenyl isothiocyanate, and hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and triazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Mechanism of Action: The thiazole and triazole rings contribute to the compound's ability to inhibit fungal and bacterial growth by interfering with metabolic pathways.

- Case Study: Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger .

-

Anticancer Properties

- Research Findings: Studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Clinical Trials: Ongoing trials are investigating its efficacy in treating specific types of tumors, particularly those resistant to conventional therapies .

- Anti-inflammatory Effects

Agricultural Applications

- Fungicide Development

- Plant Growth Regulation

Material Science Applications

-

Polymer Chemistry

- Incorporation into Polymers: The unique properties of this compound allow it to be used as an additive in polymer formulations to enhance thermal stability and mechanical strength.

- Research Insights: Experimental data show that polymers containing this compound exhibit improved resistance to degradation under UV light exposure .

-

Nanotechnology

- Nanoparticle Synthesis: The compound can serve as a precursor for synthesizing nanoparticles with tailored properties for various applications including drug delivery systems.

- Case Studies: Recent studies have demonstrated the successful encapsulation of therapeutic agents within nanoparticles derived from this compound, enhancing their bioavailability .

Wirkmechanismus

The mechanism of action of 4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

4-Methyl-5-(2-Phenyl-1,3-Thiazol-4-Yl)-4H-1,2,4-Triazole-3-Thiol (CAS 144294-73-5)

- Structural Differences : The thiazole ring is attached to the triazole at position 4 instead of position 5, and the triazole bears a methyl group instead of ethyl at position 4.

- The methyl group reduces hydrophobicity compared to the ethyl group in the target compound .

3-(4-Amino-3-Methyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl)-3-(2-Furyl)-1-Phenylpropan-1-One

- Structural Differences : Incorporates a dihydrotriazole-thione core and a furyl substituent.

- Impact : The sulfanylidene group (-S=) enhances stability but reduces nucleophilicity compared to the -SH group in the target compound .

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-Ylthio)-1-Phenylethanone

Physicochemical Properties

Key Research Findings

Positional Isomerism Matters : The attachment site of the thiazole (position 4 vs. 5) significantly influences bioactivity. For example, 4-methyl-5-(2-phenylthiazol-4-yl)-triazole (position 4) shows weaker antifungal activity than its positional isomer .

Hydrosulfide Reactivity : The -SH group in the target compound enables disulfide bond formation, a trait exploited in prodrug designs .

Synergistic Effects : Hybrids combining triazole and thiazole moieties (as in the target compound) often exhibit enhanced activity compared to single-heterocycle analogues .

Biologische Aktivität

The compound 4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide (CAS Number: 219860-19-2) is a member of the triazole family known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that various triazole compounds demonstrated cytotoxic effects against different cell lines, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| 4-Ethyl... | Candida albicans | 8 µg/mL |

Anti-inflammatory Properties

Triazoles have been investigated for their anti-inflammatory effects. The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have indicated that such compounds can reduce the production of pro-inflammatory cytokines .

Anticancer Activity

The anticancer potential of triazoles is well-documented. Research has shown that derivatives can induce apoptosis in cancer cells while sparing normal cells. For instance, a recent study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that the compound exhibited significant activity against Candida albicans, with an MIC of 8 µg/mL. This suggests its potential as an antifungal agent in clinical settings.

- Anti-inflammatory Mechanism : Another investigation explored the anti-inflammatory effects of triazole compounds in a rat model of arthritis. The results indicated a marked reduction in paw swelling and joint inflammation when treated with the compound compared to controls.

- Anticancer Evaluation : A recent paper reported the synthesis and biological evaluation of several triazole derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.